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For Researchers, Scientists, and Drug Development Professionals

The BM30 beamline at the European Synchrotron Radiation Facility (ESRF) is a versatile X-ray

source dedicated to cutting-edge research in structural biology, materials science, and

environmental science. This guide provides an in-depth overview of the beamline's core

technical specifications, experimental methodologies, and operational workflows. BM30 is a

Collaborating Research Group (CRG) beamline that hosts two distinct experimental stations:

FAME/FAME-PIX, for X-ray Absorption Spectroscopy, and the former FIP-BM30A, for Protein

Crystallography.

Quantitative Data Summary
The key performance indicators of the BM30 beamline's two experimental stations are

summarized below. These tables provide a clear comparison of their respective energy ranges,

resolutions, and other critical parameters.

FAME (French Absorption Spectroscopy in Materials
and Environmental Science) / FAME-PIX
The FAME station is primarily used for X-ray Absorption Spectroscopy (XAS), including X-ray

Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure
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(EXAFS) techniques. It is particularly well-suited for studying diluted elements in complex

matrices.

Parameter Value

Energy Range 4.8 - 40.0 keV[1][2]

Energy Resolution 0.6 eV @ 12 keV[3]

Maximum Flux on Sample 1 x 10¹² ph/s @ 12 keV[3]

Spot Size on Sample (H x V) 15 - 200 µm x 15 - 80 µm[3]

FIP-BM30A (French Beamline for Protein
Crystallography)
Note: The FIP beamline has since moved to the BM07 port and is now known as FIP2 with an

upgraded energy range. The specifications provided here are for the original FIP-BM30A

station.

FIP-BM30A was a highly automated beamline dedicated to protein crystallography, with a

strong emphasis on Multi-wavelength Anomalous Diffraction (MAD) and Single-wavelength

Anomalous Diffraction (SAD) experiments.[4][5]

Parameter Value

Energy Range 7 - 18 keV[4]

Energy Resolution (ΔE/E) ~10⁻³ to 10⁻⁴[4]

Beam Intensity
0.5 x 10¹¹ photons/s/(0.3x0.3 mm²) at 12.5 keV

with 2x10⁻⁴ energy resolution[4]

Experimental Protocols
The following sections detail the generalized methodologies for the primary experimental

techniques employed at the BM30 beamline.
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X-ray Absorption Spectroscopy (XAS) at FAME
X-ray Absorption Spectroscopy is a powerful technique for probing the local atomic structure

and chemical state of a specific element within a sample. The experimental protocol generally

follows these steps:

Sample Preparation: Samples can be in various forms, including solids, liquids, and gases.

For solid samples, they are often ground into a fine powder and pressed into a pellet of

uniform thickness. The concentration of the element of interest is adjusted to achieve an

optimal absorption edge step. For dilute samples, fluorescence detection is typically used.

Beamline Setup and Energy Calibration: The monochromator, comprised of two Si[6]

crystals, is used to select the desired X-ray energy.[3] The energy is calibrated using a

reference foil of a pure element with a well-known absorption edge energy.

Data Collection: The incident X-ray intensity (I₀) is measured by an ion chamber before the

sample. The transmitted intensity (I₁) is measured by a second ion chamber after the

sample. For fluorescence measurements, a multi-element Germanium detector is positioned

at 90 degrees to the incident beam to collect the fluorescence signal (If).[1] The sample is

scanned through a range of energies across the absorption edge of the element of interest.

Data Analysis: The absorption coefficient (μ) is calculated as μ(E) = ln(I₀/I₁). For fluorescence

data, the absorption is proportional to Iƒ/I₀. The pre-edge background is subtracted, and the

edge jump is normalized. The EXAFS oscillations are then extracted and Fourier

transformed to obtain a radial distribution function, providing information about the

coordination environment of the absorbing atom.

Protein Crystallography at FIP-BM30A
Protein crystallography determines the three-dimensional atomic structure of a protein by

analyzing the diffraction pattern of an X-ray beam scattered by a protein crystal. The workflow

at the highly automated FIP-BM30A typically involved the following:

Crystal Preparation and Mounting: Protein crystals are cryo-cooled to minimize radiation

damage during data collection. The Cryogenic Automated Transfer System (CATS) allowed

for remote and automated mounting of crystal samples on the goniometer.
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Crystal Screening and Centering: An automated system was used to screen multiple crystals

to identify the one with the best diffraction quality. The selected crystal is then precisely

centered in the X-ray beam.

Data Collection Strategy: For MAD or SAD experiments, the X-ray energy is tuned to the

absorption edge of an anomalous scatterer (e.g., selenium or a heavy metal) incorporated

into the protein. A series of diffraction images are collected as the crystal is rotated. The

automated system optimizes the data collection strategy, including the choice of wavelengths

for MAD experiments.[5]

Data Processing: The collected diffraction images are processed to determine the position

and intensity of each diffraction spot. This data is then used to calculate the electron density

map of the protein.

Structure Solution and Refinement: The initial electron density map is used to build a model

of the protein structure. This model is then refined against the experimental data to obtain

the final, high-resolution atomic structure.

Visualizations
The following diagrams illustrate the typical experimental workflows at the FAME and FIP-

BM30A stations.
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Caption: A generalized workflow for an X-ray Absorption Spectroscopy (XAS) experiment at the

FAME beamline.
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Caption: A typical automated workflow for a protein crystallography experiment at the FIP-

BM30A beamline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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